molecular formula C14H10F2O3 B6402813 6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261892-13-0

6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402813
CAS No.: 1261892-13-0
M. Wt: 264.22 g/mol
InChI Key: ICOVNNBGDMIRQU-UHFFFAOYSA-N
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Description

6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a benzoic acid backbone substituted with fluorine at position 6 and a 4-fluoro-3-methoxyphenyl group at position 2. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and chemical stability .

Properties

IUPAC Name

2-fluoro-6-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-7-8(5-6-10(12)15)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOVNNBGDMIRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690190
Record name 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-13-0
Record name 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can be used in further Suzuki–Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In chemical reactions, the fluorine atoms and methoxy group influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

  • NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative with a 6-fluoro-2-(2'-fluorobiphenyl) substituent. This compound exhibits potent antitumor activity against human colon, breast, and lung carcinomas, attributed to its fluorine-enhanced bioavailability and water solubility . Compared to 6-fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, NSC 368390’s quinoline backbone likely improves DNA intercalation or enzyme inhibition, while both compounds leverage fluorine for metabolic stability.
  • Quinazolin-4(3H)-one Derivatives: Fluorinated benzoxazinones (e.g., 6-fluoro-2-(4-fluorophenyl)benzoxazinone) are intermediates for cytotoxic agents targeting cancer cells . The methoxy group in this compound may similarly modulate electronic effects or binding affinity.

Agrochemical Analogues

  • 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid: A pyridinecarboxylic acid derivative used in herbicidal compositions. Its chloro and fluoro substituents enhance lipid synthesis inhibition, while the methoxy group improves soil mobility . The benzoic acid counterpart may exhibit similar herbicidal mechanisms but with altered pharmacokinetics due to differences in ring structure.

Physicochemical and Toxicological Comparisons

Compound Name Molecular Formula Key Substituents Applications Toxicity Notes
This compound C₁₄H₁₀F₂O₃ 6-F, 2-(4-F-3-OCH₃-C₆H₃) Under investigation Data limited; inferred QSTR models
NSC 368390 C₂₃H₁₆F₂NaO₃ Quinoline backbone, 6-F, 2-biphenyl Antitumor Low acute toxicity (oral LD₅₀ >1,000 mg/kg)
3-Fluoro-4-methoxybenzoic acid C₈H₇FO₃ 3-F, 4-OCH₃ Chemical synthesis Moderate toxicity (mice LD₅₀ ~500 mg/kg)
2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid C₁₄H₁₀ClFO₃ 2-Cl, 4-(4-F-3-OCH₃-C₆H₃) Agrochemical intermediate Requires PPE handling (MSDS)

Key Observations :

  • Substituent Position: Fluorine at position 6 (benzoic acid) vs.
  • Bioactivity : Methoxy groups enhance membrane permeability, while fluorine reduces metabolic degradation, as seen in both antitumor and herbicidal compounds .
  • Toxicity : Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that cross-factors (e.g., 0JA × 1JA connectivity indices) correlate with acute toxicity, though specific data for this compound remain unexplored .

Stability and Handling

  • This compound : Likely stable under standard conditions but may decompose upon exposure to strong oxidizers, producing hazardous gases (e.g., HF, CO) .

Biological Activity

6-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms and a methoxy group can significantly influence the compound's pharmacological properties, including its binding affinity to various biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Fluorine Atoms : Enhancing lipophilicity and metabolic stability.
  • Methoxy Group : Modulating solubility and membrane permeability.

The biological activity of this compound may involve interaction with specific enzymes or receptors. The presence of fluorine can enhance the binding affinity and selectivity towards molecular targets, while the methoxy group can influence the compound's pharmacokinetic properties. This dual modification strategy is often employed to improve the efficacy of drug candidates.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit various bacterial strains, demonstrating significant antimicrobial activity in vitro.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : It shows promise as an enzyme inhibitor, particularly in pathways related to kinase activity, which is crucial in cancer biology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionSignificant inhibition of GRK2

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various fluorinated benzoic acids, this compound demonstrated a minimum inhibitory concentration (MIC) as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis biofilms. This suggests a potent ability to disrupt biofilm formation, which is critical in treating chronic infections.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound revealed that it could significantly lower levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This positions it as a candidate for further development in inflammatory disease therapeutics.

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